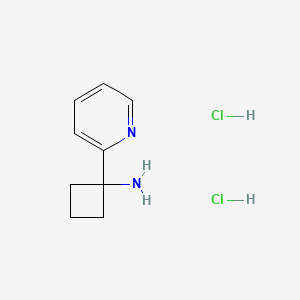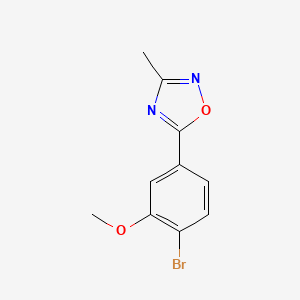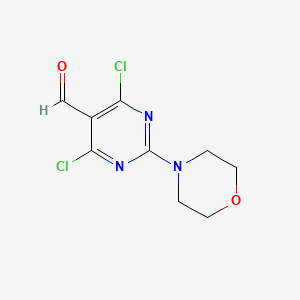
4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C9H9Cl2N3O2 and a molecular weight of 262.09 g/mol . This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of 4,6-dichloropyrimidine with morpholine under specific conditions to form 4,6-dichloro-2-morpholinopyrimidine. This intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position, resulting in the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group at the 5-position can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and materials science for the synthesis of functionalized pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. This binding can interfere with the protein’s function, leading to therapeutic effects .
Comparación Con Compuestos Similares
4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde can be compared with other pyrimidine derivatives, such as:
4,6-Dichloro-2-aminopyrimidine: Similar in structure but with an amino group instead of a morpholine ring, used in the synthesis of various pharmaceuticals.
4,6-Dichloro-2-methylpyrimidine: Contains a methyl group at position 2, used in the development of herbicides and fungicides.
The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical properties and biological activities compared to other pyrimidine derivatives .
Propiedades
IUPAC Name |
4,6-dichloro-2-morpholin-4-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-6(5-15)8(11)13-9(12-7)14-1-3-16-4-2-14/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFUVESOSBDMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=N2)Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride](/img/structure/B7987256.png)
![(1S,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7987237.png)
![(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7987243.png)
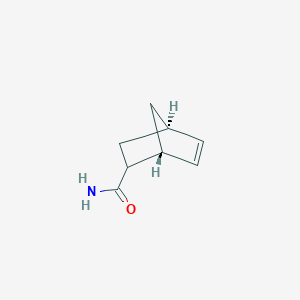
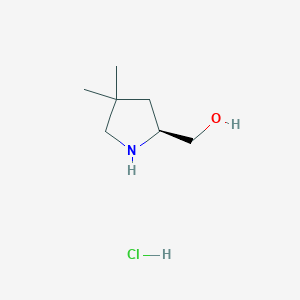
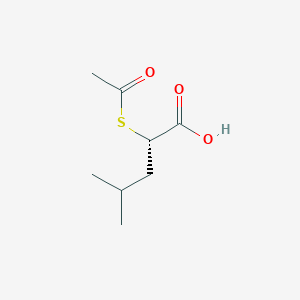

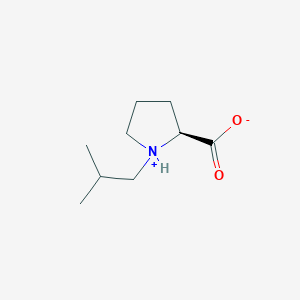

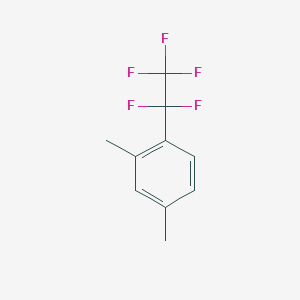
![1,7-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B7987274.png)

